N-benzyl-6-chloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-benzyl-6-chloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Benzylation and Methoxylation:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for chlorination, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-chloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: can be compared with other chromene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other chromene derivatives.
Properties
Molecular Formula |
C24H18ClNO4 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-benzyl-6-chloro-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H18ClNO4/c1-29-19-10-8-18(9-11-19)26(15-16-5-3-2-4-6-16)24(28)23-14-21(27)20-13-17(25)7-12-22(20)30-23/h2-14H,15H2,1H3 |
InChI Key |
NDPBIMBDMINTTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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